2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O/c1-4-7-5(9(10,11)12)3-6(16)13-8(7)14-15(4)2/h3H,1-2H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVSYGLDADQJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)NC2=NN1C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylpyrazole with a trifluoromethylated pyridine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrazolo[3,4-b]pyridine core can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo[3,4-b]pyridin-6(7H)-one scaffold is highly versatile, with substituents dictating physicochemical and biological properties. Key analogues include:
- 5-(4-Chlorobenzoyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (Compound 171) : Substituted with a 4-chlorobenzoyl group, this compound exhibits strong antibacterial activity against E. coli and Serratia .
- 3-(4-Chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one : Features a 4-chlorophenyl group, synthesized via condensation with ethylacetoacetate in acetic acid .
- 1,2,3-Triazole-linked pyrazolo[3,4-b]pyridin-6(7H)-ones : Hybrid structures show enhanced antimicrobial activity due to synergistic effects between the triazole and pyrazolo-pyridine moieties .
Key Findings :
- Chloro and trifluoromethyl substituents correlate with potent antibacterial activity .
- Electron-withdrawing groups (-CF₃, -Cl) enhance membrane penetration, improving efficacy against Gram-negative bacteria like E. coli .
- Antifungal activity is more pronounced in pyrido-pyrimidine derivatives, suggesting scaffold-dependent selectivity .
Physicochemical Properties
Insight : The trifluoromethyl group increases lipophilicity (LogP ~2.8), favoring blood-brain barrier penetration but reducing aqueous solubility. Methyl groups marginally improve solubility compared to bulkier substituents like iodine .
Biological Activity
2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound is characterized by a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound is defined by the following molecular formula:
- Molecular Formula : C9H8F3N3O
- Molecular Weight : 231.17 g/mol
- IUPAC Name : 2,3-dimethyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one
The trifluoromethyl group enhances the lipophilicity of the compound, which may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group may facilitate membrane permeability and enhance binding affinity to various proteins and enzymes. Research indicates that the pyrazolo[3,4-b]pyridine scaffold can modulate enzyme activity, potentially leading to therapeutic effects against various diseases.
Antimicrobial Activity
Recent studies have indicated that compounds within the pyrazolo[3,4-b]pyridine family exhibit antimicrobial properties. For instance, some derivatives have shown activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported to be between 4–8 μg/mL against resistant strains .
Anticancer Properties
Research has suggested that this compound may possess anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms often involve interference with cell cycle progression and modulation of apoptotic pathways.
Case Study 1: Synthesis and Biological Evaluation
A study published in MDPI highlighted the synthesis of several pyrazolo[3,4-b]pyridine derivatives, including this compound. These compounds were evaluated for their biological activity against a panel of cancer cell lines. Results demonstrated significant cytotoxicity with IC50 values ranging from low micromolar concentrations .
Case Study 2: Pharmacokinetic Properties
Another investigation focused on the pharmacokinetic properties of related pyrazolo compounds. It was found that certain derivatives exhibited favorable absorption and distribution characteristics in vivo, with acceptable bioavailability profiles. These findings are crucial for further development as potential therapeutic agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,3-Dimethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one?
- Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs) involving aldehydes, Meldrum’s acid, and pyrazol-5-amine derivatives. A widely used method employs PEG-400 as a recyclable solvent in aqueous media at 90°C, achieving high yields within 15 minutes . Alternative green approaches include Fe³⁺-montmorillonite K10-catalyzed reactions under "on water" conditions, minimizing organic solvent use . For regioselective synthesis, L-proline catalysis in solvent-free grinding or reflux conditions (e.g., toluene with trifluoroacetic acid) is effective .
Q. How is the purity and structural characterization of this compound typically assessed?
- Methodological Answer : Purity is determined via HPLC (≥95% purity, CAS: 1171866-00-4) , while structural confirmation relies on spectroscopic techniques:
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., trifluoromethyl groups at δ ~110–120 ppm in ¹³C NMR) .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and pyrazole/pyridine ring vibrations .
- Mass Spectrometry : Validates molecular weight (e.g., C₁₀H₁₀F₃N₃O, MW: 257.2) .
Advanced Research Questions
Q. How do solvent systems and catalysts influence the regioselectivity and yield in the synthesis of this compound?
- Methodological Answer :
- Solvent Effects : PEG-400 enhances reaction efficiency by stabilizing intermediates via hydrogen bonding, achieving yields >85% in aqueous media . Non-polar solvents like toluene favor cyclization in reflux conditions but require longer reaction times (2–4 hours) .
- Catalyst Selection : Fe³⁺@K10 promotes eco-friendly synthesis with recyclability (5 cycles, ~90% yield retention) , while L-proline directs regioselectivity via enamine intermediate formation, minimizing byproducts . Conflicting reports on catalyst efficiency (e.g., Fe³⁺ vs. Brønsted acids) suggest solvent-dependent activation pathways .
Q. What analytical techniques are recommended for resolving contradictions in reported spectral data?
- Methodological Answer : Discrepancies in NMR/IR data (e.g., trifluoromethyl peak shifts) can arise from solvent polarity or crystal packing. Strategies include:
- Variable Temperature (VT) NMR : Resolves dynamic rotational barriers in trifluoromethyl groups .
- X-ray Crystallography : Provides unambiguous confirmation of regiochemistry and hydrogen-bonding networks .
- DFT Calculations : Correlates experimental chemical shifts with theoretical models to validate assignments .
Q. How can microwave irradiation optimize the synthesis process of pyrazolo[3,4-b]pyridin-6(7H)-ones?
- Methodological Answer : Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 10 minutes at 120°C) by enhancing thermal efficiency. This method improves yields (up to 92%) and selectivity for the 2,3-dimethyl-4-trifluoromethyl derivative, particularly in solvent-free or low-polarity systems . Comparative studies show microwave conditions reduce side reactions (e.g., decarboxylation) observed in conventional heating .
Data Contradiction Analysis
- Synthesis Yields : Reports vary between PEG-400 (85–90% yield) and Fe³⁺@K10 (75–80% yield) , likely due to differences in substrate solubility or catalyst loading.
- Regioselectivity : L-proline-catalyzed reactions favor 4-trifluoromethyl substitution , while iodine-mediated methods may lead to positional isomerism under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
